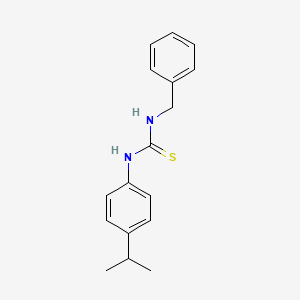
Anti-inflammatory agent 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 15 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound works by inhibiting specific pathways involved in the inflammatory response, making it a valuable therapeutic agent in the treatment of chronic inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 15 typically involves a multi-step process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere at room temperature. The reaction is carried out in anhydrous acetonitrile as the solvent, with constant stirring .
Industrial Production Methods: For large-scale production, a green synthetic approach is often employed. This involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are used to ensure sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
Applications De Recherche Scientifique
Anti-inflammatory agent 15 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.
Biology: It is employed in cell culture studies to investigate its effects on inflammatory pathways and cellular responses.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy and safety in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Mécanisme D'action
Anti-inflammatory agent 15 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation. By blocking the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may modulate other inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 15 can be compared with other similar compounds, such as:
Aspirin: Both compounds inhibit COX enzymes, but this compound may have a more selective action on COX-2, reducing gastrointestinal side effects.
Ibuprofen: Similar to this compound, ibuprofen inhibits COX enzymes, but it may have a shorter duration of action.
Naproxen: This compound also inhibits COX enzymes and has a longer half-life compared to this compound, providing prolonged relief from inflammation.
Uniqueness: this compound is unique due to its potent and selective inhibition of COX-2, which minimizes side effects while providing effective anti-inflammatory action. Its green synthetic production methods also make it an environmentally friendly option in the pharmaceutical industry .
Propriétés
Formule moléculaire |
C17H20N2S |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-benzyl-3-(4-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-13(2)15-8-10-16(11-9-15)19-17(20)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H2,18,19,20) |
Clé InChI |
XLHNUFJSOUSSBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



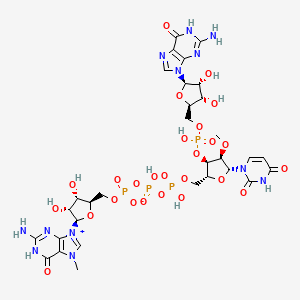
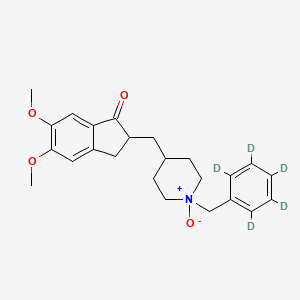
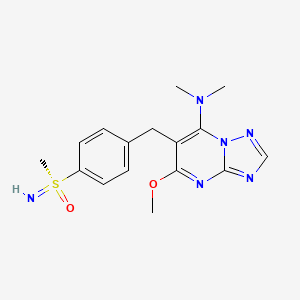
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
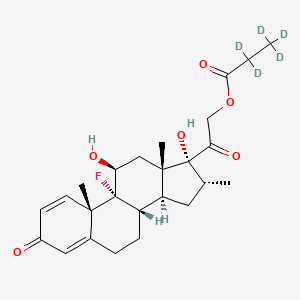
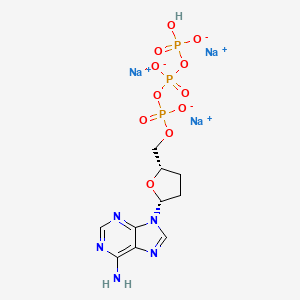

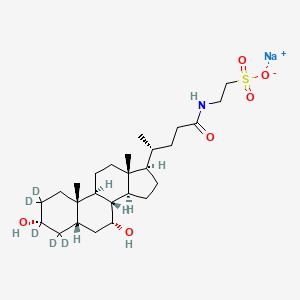

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

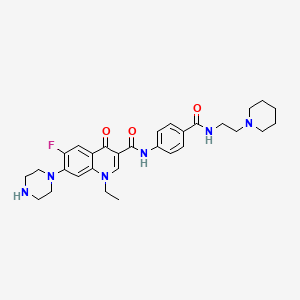
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
